(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate
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Overview
Description
(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Esterification: The benzoate ester is formed by reacting the furan derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and methoxy groups can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate is unique due to its combination of a furan ring, a methoxy group, and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[(E)-4-(furan-2-yl)-4-methoxy-2-oxobut-3-enyl] benzoate |
InChI |
InChI=1S/C16H14O5/c1-19-15(14-8-5-9-20-14)10-13(17)11-21-16(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b15-10+ |
InChI Key |
RGEFNJSSAAKUQJ-XNTDXEJSSA-N |
Isomeric SMILES |
CO/C(=C/C(=O)COC(=O)C1=CC=CC=C1)/C2=CC=CO2 |
Canonical SMILES |
COC(=CC(=O)COC(=O)C1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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